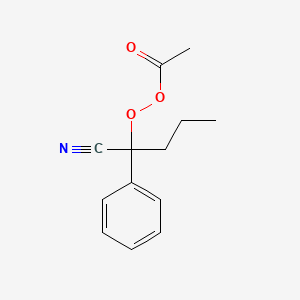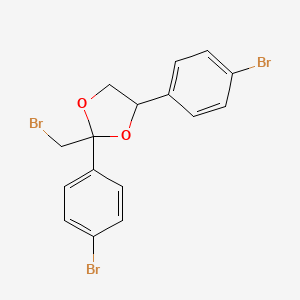
2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane: is an organic compound characterized by the presence of bromine atoms and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane typically involves the reaction of 4-bromobenzyl bromide with appropriate reagents to form the desired dioxolane ring. One common method includes the use of bromine and mercuric oxide to introduce the bromine atoms into the phenyl rings . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, cyclization, and purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include various substituted dioxolanes, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets through its bromine atoms and dioxolane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position of the phenyl ring.
2-(4-Bromophenyl)propionic Acid: Similar structure with a propionic acid group instead of a dioxolane ring.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains bromine atoms and is used in coupling reactions.
Uniqueness
2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other brominated aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
59365-40-1 |
|---|---|
Formule moléculaire |
C16H13Br3O2 |
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
2-(bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br3O2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2 |
Clé InChI |
DYENWVRIDNSQNS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


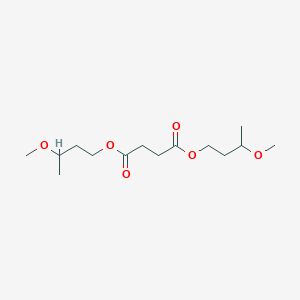

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
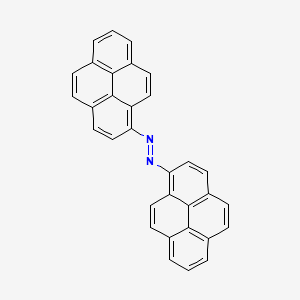

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
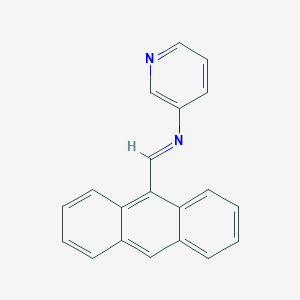


![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
